3-Allyl-2-methyl-2-thiopseudourea hydroiodide
Overview
Description
3-Allyl-2-methyl-2-thiopseudourea hydroiodide is a chemical compound known for its unique structure and properties. It is a derivative of thiourea, featuring an allyl group and a methyl group attached to the thiourea core. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-2-methyl-2-thiopseudourea hydroiodide typically involves the reaction of allyl isothiocyanate with methylamine in the presence of hydroiodic acid. The reaction conditions usually include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Aqueous or alcoholic medium.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control.
Purification: Crystallization or recrystallization to obtain pure this compound.
Quality Control: Rigorous quality control measures to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
3-Allyl-2-methyl-2-thiopseudourea hydroiodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the allyl or methyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, methanol.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, amines.
Substitution Products: Various substituted thiourea derivatives.
Scientific Research Applications
3-Allyl-2-methyl-2-thiopseudourea hydroiodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Allyl-2-methyl-2-thiopseudourea hydroiodide involves its interaction with various molecular targets. It can:
Inhibit Enzymes: Act as an inhibitor of specific enzymes, affecting metabolic pathways.
Bind to Receptors: Bind to cellular receptors, modulating signal transduction pathways.
Induce Cellular Responses: Trigger cellular responses such as apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dimethyl-2-thiopseudourea hydroiodide
- 2-Methyl-2-thiopseudourea sulfate
Uniqueness
3-Allyl-2-methyl-2-thiopseudourea hydroiodide is unique due to its allyl group, which imparts distinct chemical reactivity and biological activity compared to other thiourea derivatives. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl N'-prop-2-enylcarbamimidothioate;hydroiodide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2S.HI/c1-3-4-7-5(6)8-2;/h3H,1,4H2,2H3,(H2,6,7);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXDZEGUVAJORG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NCC=C)N.I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11IN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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